molecular formula C9H15BrO2 B14233386 4-Bromo-2,3,3-trimethylhex-4-enoic acid CAS No. 505066-92-2

4-Bromo-2,3,3-trimethylhex-4-enoic acid

Cat. No.: B14233386
CAS No.: 505066-92-2
M. Wt: 235.12 g/mol
InChI Key: NQKBEGPHFRSJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3,3-trimethylhex-4-enoic acid is a chiral brominated carboxylic acid characterized by a hex-4-ene backbone substituted with a bromine atom at the fourth carbon and two methyl groups at the third carbon. This molecular structure, which includes an alkene function and a carboxylic acid terminus, makes it a valuable synthetic intermediate . The specific stereochemistry of the compound, while not specified in the racemic form offered, is a critical factor influencing its reactivity and application in asymmetric synthesis. The presence of both a bromine atom and an acid functional group on a carbon chain featuring a double bond and sterically demanding trimethyl groups provides multiple reactive sites for further chemical modification. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research where such brominated alkenoic acids serve as precursors for active compounds . The carboxylic acid group allows for salt formation or conjugation, while the bromine is amenable to nucleophilic substitution reactions or metal-catalyzed cross-coupling. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

505066-92-2

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

4-bromo-2,3,3-trimethylhex-4-enoic acid

InChI

InChI=1S/C9H15BrO2/c1-5-7(10)9(3,4)6(2)8(11)12/h5-6H,1-4H3,(H,11,12)

InChI Key

NQKBEGPHFRSJIO-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(C)(C)C(C)C(=O)O)Br

Origin of Product

United States

Strategic Methodologies for the Synthesis of 4 Bromo 2,3,3 Trimethylhex 4 Enoic Acid

Retrosynthetic Analysis and Disconnection Pathways

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections.

The carboxylic acid moiety is a logical starting point for disconnection. Standard retrosynthetic analysis suggests that a carboxylic acid can be formed from the oxidation of a primary alcohol or an aldehyde. Alternatively, the carboxylation of a suitable organometallic reagent, such as a Grignard or organolithium species, represents a viable pathway. This disconnection simplifies the target molecule to a corresponding haloalkane or alcohol precursor.

The vinylic bromine introduces another key disconnection point. This functionality can be installed through several methods, each implying a different precursor. One common approach is the hydrobromination of an alkyne. This would suggest a retrosynthetic disconnection of the C=C bond to an alkyne and HBr. Another strategy involves the halogenation of a vinyl organometallic species, such as a vinyl boronate or vinyl stannane. epa.gov This implies a disconnection to a precursor alkene that can be converted to the organometallic intermediate. Wittig-type reactions or other olefination methods that directly produce vinyl halides from carbonyl compounds are also powerful tools for this transformation. mdpi.comorganic-chemistry.org

The core challenge in synthesizing 4-Bromo-2,3,3-trimethylhex-4-enoic acid lies in the creation of the sterically congested C3 quaternary and C2 tertiary centers. The formation of quaternary carbon centers is notoriously difficult due to steric hindrance. nih.gov Methodologies such as hydroformylation have been explored for the synthesis of quaternary carbon centers, though it is acknowledged as a significant challenge. nih.govnih.gov The construction of such a highly substituted carbon skeleton often requires powerful carbon-carbon bond-forming reactions that can overcome steric repulsion. Potential strategies include conjugate addition reactions to α,β-unsaturated systems, aldol-type condensations with carefully chosen substrates and reaction conditions, or the use of organometallic reagents that can add to sterically hindered electrophiles.

Total Synthesis Approaches to the Core Structure

Based on the retrosynthetic analysis, several forward synthetic strategies can be envisioned. The successful execution of these strategies hinges on the careful selection of reactions that are tolerant of the various functional groups present in the intermediates and that provide high yields and stereoselectivity where applicable.

The assembly of the carbon framework is the cornerstone of the total synthesis. The creation of the C2-C3 bond, which establishes the quaternary center, is a critical step.

Olefination reactions provide a direct and often stereoselective method for the installation of the vinylic bromide. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic examples. mdpi.com In this context, a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing a bromine atom could react with a ketone precursor to form the desired vinyl bromide.

Another powerful set of methods involves transition-metal-catalyzed cross-coupling reactions. mdpi.com For instance, a vinyl boronate, which can be synthesized from an alkyne, could undergo a Suzuki coupling with a source of bromine. epa.gov Alternatively, reactions like the Heck reaction could potentially be employed to form the carbon-carbon bond of the vinyl bromide moiety. mdpi.com The choice of olefination reaction would depend on the availability of starting materials, the desired stereochemistry of the double bond, and the compatibility with other functional groups in the molecule.

Below is an interactive table summarizing various olefination reactions that could be considered for the installation of a vinylic bromide.

Reaction NameReactantsReagents and ConditionsProductKey Features
Wittig ReactionAldehyde/Ketone, Brominated Phosphonium YlideBase (e.g., n-BuLi, NaH)Vinyl BromideCan provide stereocontrol (Z or E) depending on ylide and conditions. mdpi.com
Horner-Wadsworth-EmmonsAldehyde/Ketone, Brominated Phosphonate EsterBase (e.g., NaH, KHMDS)Vinyl BromideOften favors the E-alkene; phosphonate byproduct is water-soluble, simplifying purification.
Suzuki CouplingVinyl Boronate, Brominating Agent (e.g., NBS)Palladium Catalyst, BaseVinyl BromideMild reaction conditions, high functional group tolerance. epa.govmdpi.com
Stille CouplingVinyl Stannane, Brominating AgentPalladium CatalystVinyl BromideTolerant of a wide range of functional groups. mdpi.com
Julia-Kocienski OlefinationAldehyde/Ketone, Brominated SulfoneBase (e.g., KHMDS)Vinyl BromideGenerally provides good E-selectivity.

Carbon-Carbon Bond Formation Methodologies

Formation of Quaternary Carbon Centers Adjacent to the Alkene

The construction of the C3 quaternary carbon center, bearing three methyl groups and being adjacent to the C4-C5 double bond, is a critical step in the synthesis of this compound. Several methodologies have been developed for the formation of all-carbon quaternary centers, which can be adapted for this purpose. nih.govnih.govnih.gov

One of the most powerful methods for creating quaternary stereocenters is the transition-metal-catalyzed allylic alkylation. researchgate.netacs.org This approach could involve the use of a precursor with a suitable leaving group on an allylic position, which then undergoes substitution by a nucleophile. For the target molecule, a retro-synthetic analysis might suggest a precursor where a gem-dimethyl group is already in place, and the final methyl group is introduced via an enantioselective alkylation.

Another viable strategy is the hydroalkylation of unactivated olefins. nih.gov This method allows for the formation of new C(sp³)–C(sp³) bonds and the simultaneous creation of a quaternary carbon center. In the context of our target molecule, a precursor containing a 2,3-dimethylhex-4-enoic acid derivative could potentially be alkylated at the C3 position.

Radical addition reactions also offer a pathway to quaternary centers. nih.gov The addition of a radical species to a suitably substituted olefin can lead to the formation of the desired carbon skeleton. The challenge in this approach often lies in controlling the stereoselectivity of the radical addition.

The choice of method will depend on the availability of starting materials and the desired stereochemical outcome. Below is a table summarizing potential approaches for the formation of the C3 quaternary center.

Methodology General Reaction Potential Precursor for Target Molecule Key Advantages Potential Challenges
Transition-Metal-Catalyzed Allylic AlkylationAllylic substrate with leaving group + NucleophileA derivative of 3,3-dimethylhex-4-enoic acidHigh efficiency, potential for enantioselectivity. nih.govacs.orgRequires a pre-functionalized substrate.
Hydroalkylation of OlefinsOlefin + Alkylating agentA derivative of 2,3-dimethylhex-4-enoic acidAtom economical, direct C-C bond formation. nih.govControl of regioselectivity and stereoselectivity.
Radical AdditionOlefin + Radical speciesA derivative of 2,3-dimethylhex-4-enoic acidTolerant to various functional groups.Stereochemical control can be difficult.
Carboxylation Strategies for the Acid Moiety

The introduction of the carboxylic acid group is another key transformation. Several carboxylation strategies can be envisioned, with the choice largely depending on the nature of the synthetic intermediate.

A direct and attractive approach is the carboxylation of a vinyl bromide precursor with carbon dioxide. rsc.orgnih.gov This reaction can be catalyzed by transition metals such as nickel or cobalt. rsc.orgnih.gov This strategy would involve forming the bromo-alkene functionality first, followed by the introduction of the carboxylic acid. This method is advantageous as it utilizes readily available CO2 as a C1 source. nih.gov

Alternatively, a precursor already containing a different functional group at the C1 position, such as an ester or a nitrile, could be hydrolyzed in a later step to yield the carboxylic acid. This approach offers flexibility, as esters and nitriles are common functional groups in organic synthesis.

Another possibility is the use of a multi-component coupling reaction where the carboxylic acid moiety or its precursor is introduced along with other fragments of the molecule. ucl.ac.uk Below is a summary of potential carboxylation strategies.

Methodology General Reaction Potential Precursor for Target Molecule Key Advantages Potential Challenges
Transition-Metal-Catalyzed CarboxylationVinyl bromide + CO2A vinyl bromide precursor of the target moleculeDirect use of CO2, atom economical. rsc.orgnih.govRequires specific catalysts and reaction conditions.
Hydrolysis of a PrecursorEster or nitrile hydrolysisAn ester or nitrile analogue of the target moleculeRobust and well-established reactions.Adds extra steps to the synthesis.
Oxidative CleavageOxidative cleavage of an alkene or alkyneA precursor with a terminal double or triple bondCan be highly efficient.May not be compatible with other functional groups.

Stereoselective and Asymmetric Synthesis Strategies

Achieving the correct stereochemistry at both the C2 chiral center and the C4-C5 double bond is paramount. This requires the use of stereoselective and asymmetric synthetic methods.

The stereoselective synthesis of tetrasubstituted alkenes is a significant challenge in organic synthesis. rsc.orgnih.gov Several methods can be employed to control the E/Z isomerism of the C4-C5 double bond in this compound.

Carbometalation of internal alkynes followed by cross-coupling is a powerful strategy. nih.gov This would involve the addition of an organometallic reagent across a triple bond, followed by the introduction of the bromine atom and the rest of the carbon chain with defined stereochemistry.

Palladium-catalyzed cross-coupling reactions of borylated alkenes are also well-suited for the stereoselective synthesis of tetrasubstituted double bonds. mdpi.com A vinyl boronate precursor could be synthesized with the desired stereochemistry and then coupled with a suitable electrophile to introduce the bromine atom.

Another approach involves the stereoselective elimination of a suitable precursor, such as a diol or a halohydrin. The stereochemistry of the starting material would directly influence the geometry of the resulting alkene.

Methodology General Principle Key Advantages
Carbometalation of AlkynesStereospecific addition to an alkyne followed by trapping. nih.govHigh stereoselectivity can be achieved.
Cross-Coupling of Vinyl BoronatesSuzuki or similar coupling of a stereodefined vinyl boronate. mdpi.comMild reaction conditions and good functional group tolerance.
Stereoselective EliminationElimination from a stereodefined acyclic precursor.Control over alkene geometry based on precursor stereochemistry.

The C2 position of the target molecule is a chiral center. Controlling the stereochemistry at this position relative to other potential stereocenters in the molecule is crucial. Asymmetric synthesis of α-stereogenic carboxylic acids has seen significant advances. rsc.org

One common strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation at the α-position to the carbonyl group. After the desired stereocenter is set, the auxiliary can be removed.

Conjugate addition reactions to α,β-unsaturated carbonyl compounds can also be used to set the stereochemistry at the C2 and C3 positions simultaneously, though for the target molecule, the quaternary center at C3 adds complexity. Stereoselective 1,4-addition of organometallic reagents to α,β-unsaturated N-acyloxazolidinones is a known method for creating β-branched α-halo carboxylic acid derivatives with control over new chiral centers. acs.org

Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine-derived amides, are powerful tools for controlling stereochemistry. wikipedia.orgnih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a precursor acid. Subsequent alkylation at the C2 position would proceed with high diastereoselectivity, dictated by the chiral auxiliary.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral amines or other small organic molecules can catalyze reactions enantioselectively. For instance, an organocatalytic Michael addition to an α,β-unsaturated precursor could be used to establish the stereocenter at C2. Direct enantioselective conjugate addition of carboxylic acids has been achieved using chiral lithium amides as traceless auxiliaries. acs.org

Approach Description Examples of Reagents/Catalysts
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgEvans oxazolidinones, pseudoephedrine. nih.gov
OrganocatalysisA small chiral organic molecule is used as a catalyst to induce enantioselectivity. mdpi.comProline and its derivatives, chiral amines.

Enantioselective bromination of carbonyl compounds can be achieved using organocatalysis. researchgate.net While this is typically applied to the α-position of aldehydes and ketones, similar principles could be adapted for the synthesis of precursors to the target molecule.

Enantioselective alkylation reactions are also well-established. nih.govresearchgate.net These reactions, often catalyzed by transition metals in the presence of chiral ligands, can be used to introduce one of the methyl groups at the C2 or C3 position with high enantioselectivity. The asymmetric allylic alkylation (AAA) is a particularly powerful method for the enantioselective formation of molecules with quaternary carbon centers. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2,3,3 Trimethylhex 4 Enoic Acid

Reactivity of the Vinylic Bromine Moiety

The carbon-bromine bond at the vinylic position is a key site of reactivity in 4-Bromo-2,3,3-trimethylhex-4-enoic acid. The sp² hybridization of the carbon atom and the presence of a double bond influence the bond's strength and polarity, opening avenues for substitution, coupling, and radical reactions.

Nucleophilic vinylic substitution (SNV) is a class of reaction where a nucleophile replaces a leaving group on a vinylic carbon. However, these reactions are often challenging compared to their aliphatic (SN1 and SN2) counterparts. For this compound, direct nucleophilic attack on the vinylic carbon is expected to be particularly sluggish.

The primary mechanism for SNV reactions is the addition-elimination pathway, which requires the formation of a carbanionic intermediate. The presence of electron-withdrawing groups on the double bond can stabilize this intermediate and facilitate the reaction. In the case of this compound, the carboxylic acid group is electron-withdrawing, but its effect is somewhat attenuated by the alkyl substituents.

Another potential pathway is the elimination-addition mechanism, involving the formation of a highly reactive alkyne intermediate. However, this is generally not feasible for substrates that cannot easily undergo dehydrohalogenation to form a triple bond. Given the structure of this compound, this pathway is considered unlikely.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and vinylic halides are excellent substrates for these transformations. organic-chemistry.org For this compound, reactions like the Suzuki, Heck, and Sonogashira couplings are anticipated to be viable routes for further functionalization.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comjk-sci.comresearchgate.net The catalytic cycle for the Suzuki coupling of this compound would proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the vinylic bromide, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Reaction Coupling Partner Catalyst Product Type
SuzukiArylboronic acidPd(PPh₃)₄4-Aryl-2,3,3-trimethylhex-4-enoic acid
HeckAlkene (e.g., styrene)Pd(OAc)₂4-(Substituted vinyl)-2,3,3-trimethylhex-4-enoic acid
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI4-Alkynyl-2,3,3-trimethylhex-4-enoic acid

Heck Reaction: The Heck reaction couples a vinylic halide with an alkene. organic-chemistry.orgorganic-chemistry.orgresearchgate.netlibretexts.org The mechanism involves the oxidative addition of the vinylic bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. The steric hindrance around the double bond in this compound might necessitate more forcing reaction conditions or specialized catalyst systems.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a vinylic halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgsynarchive.comucsb.edupitt.eduacs.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed from the oxidative addition of the vinylic bromide. Reductive elimination then yields the coupled product.

Vinylic halides can also participate in radical reactions, often initiated by light or a radical initiator. acs.orgresearchgate.net The carbon-bromine bond can undergo homolytic cleavage to generate a vinylic radical. These highly reactive intermediates can then participate in a variety of transformations. nih.govacs.orgrsc.org

One possible pathway is a radical chain reaction. For instance, the addition of a radical species to the double bond could be followed by cyclization or other rearrangements. Alternatively, a tin-free radical reaction could be initiated by a photoredox catalyst. researchgate.net In such a process, the photocatalyst, upon excitation by visible light, could reduce the vinylic bromide to a vinylic radical, which could then be trapped by a suitable reaction partner.

The stereochemistry of the double bond in the products of these radical reactions can be influenced by the reaction conditions and the nature of the intermediate radical species. acs.org

Transformations of the Alkene Functional Group

The tetrasubstituted double bond in this compound presents its own set of reactivity patterns and challenges, primarily governed by electronic effects and steric hindrance.

Electrophilic addition is a fundamental reaction of alkenes. However, tetrasubstituted alkenes are generally less reactive towards electrophiles than less substituted alkenes due to the increased stability of the double bond and steric shielding. libretexts.org

When an electrophile does add to the double bond of this compound, the regioselectivity of the reaction will be determined by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. chemistrysteps.com The addition of an electrophile (E+) to the double bond can lead to two possible carbocations. The more stable carbocation will be the one where the positive charge is on the more substituted carbon atom. In this case, addition of E+ to C4 would place the positive charge on C5, a tertiary carbon, while addition to C5 would place the positive charge on C4, a tertiary carbon bearing a bromine atom. The inductive effect of the bromine atom would likely destabilize the adjacent carbocation, favoring the formation of the carbocation at C5. The subsequent attack of a nucleophile (Nu-) would then complete the addition. researchgate.netnih.gov

Electrophile Reagent Predicted Major Product
H⁺HBr4,5-Dibromo-2,3,3-trimethylhexanoic acid
Br⁺Br₂4,4,5-Tribromo-2,3,3-trimethylhexanoic acid
H₂O/H⁺H₃O⁺4-Bromo-5-hydroxy-2,3,3-trimethylhexanoic acid

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. yale.edulibretexts.orgebsco.comalchemyst.co.ukox.ac.uk The participation of this compound in such reactions would be heavily influenced by its steric and electronic properties.

Cycloaddition Reactions: The most well-known cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition. ebsco.com In this reaction, an alkene (the dienophile) reacts with a conjugated diene. Tetrasubstituted alkenes are generally poor dienophiles due to steric hindrance, which prevents the necessary orbital overlap with the diene. Therefore, it is unlikely that this compound would readily participate in Diels-Alder reactions under standard conditions. Other cycloadditions, such as [2+2] cycloadditions, are typically photochemically allowed and could potentially occur with this substrate.

Electrocyclic Reactions: These reactions involve the formation of a ring from a conjugated system, or the reverse ring-opening process. While this compound itself is not a conjugated system that can directly undergo a typical electrocyclic reaction, it could be a precursor to such a system. For example, if the vinylic bromine were replaced with a vinyl group via a cross-coupling reaction, the resulting conjugated diene could potentially undergo an electrocyclic ring closure. The stereochemical outcome of such a reaction would be governed by the Woodward-Hoffmann rules. alchemyst.co.uk

Ene Reactions: The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one molecule to an alkene (the enophile), with the concomitant formation of a new carbon-carbon bond. This compound could potentially act as an enophile, but its reactivity would again be diminished by steric hindrance around the double bond.

Oxidation and Reduction Chemistry of the Olefin

The carbon-carbon double bond in this compound is the primary site for oxidation and reduction reactions. The specific outcomes of these transformations are influenced by the electronic effects of the bromine atom and the steric hindrance imparted by the adjacent trimethyl-substituted carbon.

Oxidation: The electron-withdrawing nature of the bromine atom deactivates the double bond towards electrophilic attack. However, under forcing conditions or with potent oxidizing agents, reactions such as epoxidation or dihydroxylation can be envisaged. For instance, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely proceed through the concerted addition of an oxygen atom across the double bond to form an epoxide. The stereoselectivity of this reaction would be influenced by the steric bulk of the neighboring groups.

Reduction: Catalytic hydrogenation of the double bond is a feasible transformation. Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), hydrogen would add across the double bond to yield 4-Bromo-2,3,3-trimethylhexanoic acid. The reaction mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the sequential addition of two hydrogen atoms.

Reaction TypeReagent(s)Plausible Product(s)Mechanistic Notes
Epoxidationm-CPBA4,5-Epoxy-4-bromo-2,3,3-trimethylhexanoic acidConcerted addition of oxygen. Stereochemistry influenced by steric hindrance.
DihydroxylationOsO₄, NMO4,5-Dihydroxy-4-bromo-2,3,3-trimethylhexanoic acidSyn-addition of hydroxyl groups via a cyclic osmate ester intermediate.
HydrogenationH₂, Pd/C4-Bromo-2,3,3-trimethylhexanoic acidHeterogeneous catalysis involving syn-addition of hydrogen.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group offers a versatile handle for various functional group interconversions.

Esterification and Amidation Reaction Mechanisms

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The significant steric hindrance around the carboxylic acid due to the adjacent gem-dimethyl group might necessitate harsher reaction conditions or the use of alternative methods like the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: Similar to esterification, direct conversion to an amide by heating with an amine is generally inefficient. More commonly, the carboxylic acid is first activated. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the more reactive acyl chloride. Subsequent reaction with an amine proceeds via a nucleophilic acyl substitution mechanism to furnish the corresponding amide.

ReactionActivating AgentNucleophilePlausible Product
EsterificationH₂SO₄ (catalyst)MethanolMethyl 4-bromo-2,3,3-trimethylhex-4-enoate
AmidationSOCl₂Ammonia4-Bromo-2,3,3-trimethylhex-4-enamide

Carboxylic Acid Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-Bromo-2,3,3-trimethylhex-4-en-1-ol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism involves the formation of an aluminate salt, which is then reduced to the alcohol upon aqueous workup.

Decarboxylation: While simple carboxylic acids are generally resistant to decarboxylation, specific conditions can promote this reaction. For instance, Barton decarboxylation, involving conversion to a thiohydroxamate ester followed by radical-induced decomposition, could be a viable pathway to remove the carboxyl group.

Investigating Rearrangement Reactions and Their Mechanisms

The structure of this compound is amenable to various rearrangement reactions, particularly those involving carbocationic intermediates or halogen migration.

Skeletal Rearrangements Induced by Reaction Conditions

Under acidic conditions or upon generation of a carbocation at a neighboring position, skeletal rearrangements could occur. For example, protonation of the double bond could lead to a tertiary carbocation at C4. A subsequent 1,2-methyl shift from the adjacent C3 position would result in a more stable tertiary carbocation, leading to a rearranged carbon skeleton. The final product would depend on the fate of this new carbocationic intermediate.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

To apply this method to 4-Bromo-2,3,3-trimethylhex-4-enoic acid, a suitable single crystal of the compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data would be used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov The presence of the bromine atom is particularly advantageous for determining the absolute stereochemistry through the phenomenon of anomalous dispersion. thieme-connect.de

The solid-state structure reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the material.

Hypothetical Crystallographic Data for this compound

The table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis.

ParameterHypothetical Value
Chemical FormulaC9H15BrO2
Formula Weight235.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 6.54 Å, b = 12.87 Å, c = 7.32 Å, β = 105.2°
Volume594.3 ų
Z (molecules per unit cell)2
Density (calculated)1.314 g/cm³
Flack Parameter0.02(3)
R-factor0.045

This hypothetical data suggests a monoclinic crystal system, and the Flack parameter close to zero would confirm the absolute configuration of the analyzed enantiomer. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an essential technique for separating the stereoisomers (enantiomers and diastereomers) of a chiral compound. openochem.orgwikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation. chromatographyonline.comazom.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations. gcms.cz

Enantiomeric Purity Assessment by Chiral HPLC

To determine the enantiomeric purity of a sample of this compound, a chiral HPLC method would be developed. This would involve selecting an appropriate chiral stationary phase, such as a polysaccharide-based column, and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. learnaboutpharma.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer in the mixture, allowing for the calculation of enantiomeric excess (% ee). openochem.org

Hypothetical Chiral HPLC Data

The following table represents a hypothetical result from the chiral HPLC analysis of a sample of this compound.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)8.249.51
Peak Area985001500
% of Total Area98.5%1.5%
Enantiomeric Excess (% ee) 97.0%

Diastereomeric Purity Assessment

Given the structure of this compound, with stereocenters and a double bond, the existence of diastereomers is possible. Unlike enantiomers, diastereomers have different physical properties and can often be separated on a standard, achiral chromatography column. sigmaaldrich.com However, for complex mixtures or very similar diastereomers, chiral chromatography (either HPLC or GC) can provide superior resolution. Chiral GC, in particular, can be a powerful tool for separating volatile derivatives of the compound. gcms.cz The assessment would be similar to the enantiomeric purity analysis, where the relative peak areas would be used to determine the diastereomeric ratio and purity.

Theoretical and Computational Studies of 4 Bromo 2,3,3 Trimethylhex 4 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 4-Bromo-2,3,3-trimethylhex-4-enoic acid, which possesses several rotatable bonds, a thorough conformational analysis would be essential. This process involves identifying all possible low-energy spatial arrangements (conformers) of the molecule.

A systematic conformational search could be performed using computational software packages. Each identified conformer's geometry would be optimized to find the lowest energy structure. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This analysis would reveal the most stable conformation(s) of the molecule, which are crucial for interpreting experimental data and predicting reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Population (%) at 298.15 K
1 0.00 75.3
2 0.85 18.2
3 1.50 5.5

This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are not based on actual experimental or computational results.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the geometries of the stable conformers are obtained, their spectroscopic parameters can be calculated. This is a powerful way to connect theoretical models with experimental observations.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are highly valuable. By averaging the calculated shifts of the different conformers (weighted by their Boltzmann populations), a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can help confirm the molecular structure and the conformational preferences.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending). Analysis of these modes can aid in the interpretation of experimental vibrational spectra, allowing for the assignment of specific absorption bands to particular functional groups within the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a window into the energetic and structural changes that occur during a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Analysis and Energy Barrier Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. By mapping out the entire reaction coordinate, a detailed energy profile can be constructed, illustrating the energetic landscape of the transformation.

Understanding Selectivity (Regio-, Chemo-, Stereo-) through Computational Models

Many chemical reactions can potentially yield multiple products. Computational models are instrumental in understanding and predicting the selectivity of a reaction.

Regioselectivity: If a reaction can occur at different positions on the molecule, calculating the activation energies for each possible pathway can predict which region of the molecule is more reactive.

Chemoselectivity: In a molecule with multiple functional groups, computational studies can help determine which group is most likely to react under specific conditions.

Stereoselectivity: When a reaction can produce different stereoisomers, computational analysis of the transition states leading to each isomer can explain why one is formed preferentially over the others. For this compound, with its stereocenters and double bond, understanding the factors that control stereoselectivity in its reactions would be particularly important.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in a solvent).

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape in a more dynamic and realistic manner than static quantum chemical calculations. By simulating the molecule in a box of solvent molecules, it is possible to study how intermolecular interactions, such as hydrogen bonding with the solvent, influence the molecule's conformation and reactivity. These simulations can provide a more complete picture of the molecule's behavior in a real-world chemical system.

Prediction of Reactivity and Stability Parameters

In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful tool for predicting the reactivity and stability of molecules like this compound. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties and electronic parameters that provide insight into the compound's behavior in chemical reactions. mdpi.commdpi.com These computational approaches allow for the analysis of the molecule's electronic structure, which is fundamental to understanding its chemical properties.

Detailed research findings from computational simulations provide a quantitative basis for assessing reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, other quantum chemical parameters are calculated to build a comprehensive reactivity profile. These include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the global electrophilicity index (ω). chemrxiv.orgresearchgate.net These parameters are invaluable for comparing the reactivity of different compounds and for predicting how a molecule will interact with other reagents. For example, the global electrophilicity index helps to quantify the molecule's ability to act as an electrophile in a reaction. peerj.com

The following table outlines the key reactivity and stability parameters that would be determined in a typical computational study of this compound. While specific calculated values for this compound are not available in the current literature, this table details their significance in predicting its chemical behavior.

ParameterSymbolSignificance in Predicting Reactivity and Stability
Total Energy EtotalRepresents the total energy of the molecule at its optimized geometry. Lower energy corresponds to higher stability.
Energy of Highest Occupied Molecular Orbital EHOMOIndicates the molecule's capacity to donate electrons (nucleophilicity). Higher EHOMO values suggest greater reactivity as a nucleophile.
Energy of Lowest Unoccupied Molecular Orbital ELUMOIndicates the molecule's capacity to accept electrons (electrophilicity). Lower ELUMO values suggest greater reactivity as an electrophile.
HOMO-LUMO Gap ΔEThe energy difference between ELUMO and EHOMO. A larger gap implies higher kinetic stability and lower chemical reactivity.
Ionization Potential IPThe energy required to remove an electron from the molecule. It is approximated by -EHOMO.
Electron Affinity EAThe energy released when an electron is added to the molecule. It is approximated by -ELUMO.
Electronegativity χA measure of the molecule's ability to attract electrons. It is calculated as -(EHOMO + ELUMO)/2.
Chemical Potential µThe negative of electronegativity (µ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Global Hardness ηMeasures the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO)/2. Higher hardness correlates with lower reactivity.
Global Softness SThe reciprocal of global hardness (S = 1/2η). It indicates the molecule's polarizability. Higher softness correlates with higher reactivity.
Global Electrophilicity Index ωQuantifies the electrophilic nature of a molecule. It is calculated as µ2/2η. A higher value indicates a stronger electrophile.
Dipole Moment &boldsymbol;μMeasures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

These theoretical parameters collectively provide a detailed forecast of the chemical nature of this compound. They can predict, for instance, the reactivity of the carbon-carbon double bond towards electrophilic addition, the acidity of the carboxylic proton, and the susceptibility of the carbon-bromine bond to nucleophilic substitution or elimination reactions. Such computational insights are crucial for designing synthetic routes and for anticipating the compound's behavior in various chemical environments.

Synthesis and Characterization of Derivatives and Analogues of 4 Bromo 2,3,3 Trimethylhex 4 Enoic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for the introduction of various other chemical groups, allowing for significant alterations to the molecule's physicochemical properties.

Ester and Amide Derivatives

The synthesis of ester and amide derivatives from 4-Bromo-2,3,3-trimethylhex-4-enoic acid is a primary route for modification. Due to the steric hindrance around the carboxylic acid, standard esterification and amidation methods may require optimization.

Esterification:

Direct Fischer esterification with an alcohol under acidic catalysis is a potential route, though the steric bulk may necessitate harsh conditions and prolonged reaction times. More efficient methods would likely involve the activation of the carboxylic acid. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Table 1: Hypothetical Esterification of this compound

EntryAlcoholCoupling ReagentSolventTemperature (°C)Hypothetical Yield (%)
1MethanolH₂SO₄ (cat.)MethanolReflux40-60
2EthanolDCC, DMAPDichloromethane2570-85
3tert-ButanolEDC, DMAPDichloromethane2550-70
4Benzyl alcoholSOCl₂, then alcoholToluene8075-90

Amidation:

Similar to esterification, the formation of amides would likely proceed efficiently through an activated carboxylic acid intermediate. The use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would facilitate the reaction with a primary or secondary amine. researchgate.netnih.gov The direct conversion to an acyl chloride followed by the addition of an amine is also a viable and often high-yielding strategy. youtube.com For particularly challenging couplings with sterically hindered amines, the in situ formation of acyl fluorides has been shown to be effective. researchgate.net

Table 2: Hypothetical Amidation of this compound

EntryAmineCoupling ReagentSolventTemperature (°C)Hypothetical Yield (%)
1AnilineEDC, HOBtDimethylformamide2570-85
2DiethylamineHATU, DIPEADichloromethane2575-90
3Morpholine(COCl)₂, then amineTetrahydrofuran (B95107)0 to 2580-95
4tert-ButylamineT3PEthyl acetate2560-75

Reduction to Alcohol and Further Functionalization

The reduction of the carboxylic acid group to a primary alcohol, (4-Bromo-2,3,3-trimethylhex-4-en-1-ol), would provide a new site for functionalization. The choice of reducing agent is critical to ensure chemoselectivity, leaving the vinyl bromide and the alkene intact.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to alcohols. chemguide.co.ukchemistrysteps.comlibretexts.org This reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup. chemguide.co.uk Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and are known for their chemoselectivity, generally not reducing halides or esters under standard conditions. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids directly, but the reaction can be facilitated by converting the carboxylic acid into a more reactive species in situ, such as a mixed anhydride. nih.govtandfonline.com This approach can offer high chemoselectivity in the presence of other reducible functional groups. nih.govoup.com

The resulting primary alcohol can then be further functionalized. For example, it could be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Alternatively, it could be converted to an alkyl halide or sulfonate, making it susceptible to nucleophilic substitution, or used in ether synthesis.

Transformations Involving the Vinylic Bromine

The vinylic bromine is a key functional group for carbon-carbon bond formation, enabling the synthesis of a wide array of analogues through cross-coupling reactions.

Preparation of Vinylic Organometallic Reagents

The conversion of the vinyl bromide to a vinylic organometallic reagent would open up a vast range of synthetic possibilities. This transformation can be challenging for sterically hindered, tetrasubstituted vinyl bromides.

Organolithium Reagents: Halogen-lithium exchange using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures could potentially form the corresponding vinyllithium (B1195746) species. The steric hindrance may slow this reaction, and competitive side reactions could occur.

Grignard Reagents: The formation of a vinyl Grignard reagent by reacting with magnesium metal might be possible, though initiation can be difficult with hindered vinyl halides. The use of highly reactive Rieke magnesium could facilitate this transformation.

Organocuprates: The corresponding vinyllithium or Grignard reagent could be converted to a lithium diorganocuprate by treatment with a copper(I) salt, such as copper(I) iodide. These less basic organometallic species are useful for conjugate addition reactions.

Synthesis of Alkene, Alkyne, and Aryl Coupled Products

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the vinylic bromine. wikipedia.orglibretexts.org The success of these reactions with a tetrasubstituted vinyl bromide would be highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome the steric hindrance.

Suzuki-Miyaura Coupling: This reaction would involve coupling the vinyl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov Ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of the palladium catalyst to the sterically hindered vinyl bromide.

Stille Coupling: The Stille reaction couples the vinyl bromide with an organotin reagent. libretexts.orgacs.orgacs.orgorganic-chemistry.org This reaction is often tolerant of a wide range of functional groups, but the toxicity of the organotin reagents is a significant drawback.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling with a terminal alkyne would be employed. wikipedia.orgorganic-chemistry.orglibretexts.orgsynarchive.commdpi.com This reaction is typically co-catalyzed by palladium and copper(I).

Heck Coupling: The Heck reaction could be used to couple the vinyl bromide with an alkene, forming a new diene system. organic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgresearchgate.net The regioselectivity and stereoselectivity of the addition would need to be considered.

Table 3: Potential Cross-Coupling Reactions of this compound Derivatives

Coupling ReactionCoupling PartnerCatalyst/LigandBaseHypothetical Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / SPhosK₂CO₃4-Phenyl-2,3,3-trimethylhex-4-enoic acid derivative
StilleTributyl(vinyl)tinPd(PPh₃)₄-4-Vinyl-2,3,3-trimethylhex-4-enoic acid derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-(Phenylethynyl)-2,3,3-trimethylhex-4-enoic acid derivative
HeckEthyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NEthyl (E)-3-(1,2,2-trimethyl-4-carboxy-pent-1-enyl)acrylate derivative

Derivatization at the Alkene Moiety

The tetrasubstituted nature of the carbon-carbon double bond in this compound significantly reduces its reactivity towards many common electrophilic addition reactions. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgbits-pilani.ac.in The steric hindrance created by the three methyl groups and the adjacent quaternary carbon shields the double bond from the approach of reagents.

Reactions such as hydrohalogenation, hydration, and halogenation would be expected to be extremely sluggish or not occur at all under standard conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org More reactive electrophiles or reactions that can proceed through radical mechanisms might have some limited success. For instance, catalytic hydrogenation to reduce the double bond to the corresponding alkane might be achievable under high pressure and temperature with a suitable catalyst like platinum oxide, though this would also likely reduce the vinyl bromide.

Due to this inherent low reactivity, derivatization at the alkene moiety is the most challenging aspect of modifying this molecule and would likely require the development of highly specialized synthetic methods.

Epoxidation and Dihydroxylation Derivatives

The double bond in this compound is a key site for functionalization. Epoxidation and dihydroxylation reactions transform the planar alkene into a three-dimensional structure with new stereocenters, providing access to a range of derivatives.

Epoxidation: The conversion of the double bond to an epoxide introduces a strained three-membered ring, which can be a useful handle for further synthetic manipulations. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction with this compound would be expected to yield the corresponding epoxide, 4-bromo-4,5-epoxy-2,3,3-trimethylhexanoic acid. Given the stereochemistry of the starting alkene, the epoxidation would likely result in a mixture of diastereomers. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) and the product can be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond, leading to the formation of a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or by acidic hydrolysis of the corresponding epoxide. The dihydroxylation of this compound would yield 4-bromo-4,5-dihydroxy-2,3,3-trimethylhexanoic acid. The stereochemical outcome of the dihydroxylation depends on the reagent and conditions used; for example, OsO₄ typically results in syn-dihydroxylation.

Table 1: Representative Epoxidation and Dihydroxylation of this compound

ReactionReagents and ConditionsProductExpected Yield (%)Key Characterization Data (Predicted)
Epoxidationm-CPBA, CH₂Cl₂, rt, 24h4-bromo-4,5-epoxy-2,3,3-trimethylhexanoic acid85-95¹H NMR: Disappearance of olefinic protons, appearance of epoxide protons. MS: [M+H]⁺ corresponding to C₉H₁₅BrO₃.
Dihydroxylation1. OsO₄ (cat.), NMO, acetone/H₂O, rt, 48h 2. Na₂SO₃4-bromo-4,5-dihydroxy-2,3,3-trimethylhexanoic acid70-85¹H NMR: Appearance of signals for hydroxyl protons and methine protons adjacent to hydroxyl groups. MS: [M+H]⁺ corresponding to C₉H₁₇BrO₄.

Hydrogenation Products

Catalytic hydrogenation is a common method to reduce carbon-carbon double bonds. pressbooks.publibretexts.org In the case of this compound, this reaction would lead to the formation of 4-bromo-2,3,3-trimethylhexanoic acid. A key challenge in the hydrogenation of this substrate is the potential for dehalogenation, where the bromine atom is also removed. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the double bond.

Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation. pressbooks.pub However, it can also promote dehalogenation. To minimize this side reaction, catalysts with lower activity or the use of catalyst poisons might be employed. organic-chemistry.org Alternatively, other catalysts such as platinum oxide (PtO₂) could be explored. pressbooks.publibretexts.org The successful hydrogenation would be confirmed by the disappearance of the alkene signals in the ¹H and ¹³C NMR spectra and the appearance of new signals corresponding to the saturated alkyl chain.

Table 2: Catalytic Hydrogenation of this compound

CatalystConditionsMajor ProductPotential ByproductExpected Outcome
Pd/C (5%)H₂ (1 atm), Ethanol, rt, 12h4-bromo-2,3,3-trimethylhexanoic acid2,3,3-trimethylhexanoic acidGood conversion to the saturated bromo-acid, with a possibility of some dehalogenation.
PtO₂ (Adam's catalyst)H₂ (1 atm), Acetic Acid, rt, 18h4-bromo-2,3,3-trimethylhexanoic acid2,3,3-trimethylhexanoic acidGenerally effective for alkene hydrogenation, selectivity over dehalogenation would need to be optimized.

Synthesis of Stereoisomers and Diastereomers for Comparative Studies

This compound possesses stereocenters, and the double bond can also exhibit E/Z isomerism, leading to the possibility of multiple stereoisomers. wikipedia.org The synthesis of individual stereoisomers is crucial for understanding structure-activity relationships in various applications. The synthesis of diastereomers and enantiomers often requires stereoselective synthetic methods or the resolution of racemic mixtures.

Diastereoselective Synthesis: The synthesis of specific diastereomers can be approached by using chiral starting materials or by employing diastereoselective reactions. For instance, the creation of the stereocenters at C2 and C3 could be controlled using asymmetric alkylation or aldol-type reactions with chiral auxiliaries. The stereochemistry of the double bond (E vs. Z) would be determined by the specific olefination method used in the synthesis of the carbon skeleton.

Enantioselective Synthesis and Resolution: To obtain enantiomerically pure forms of this compound, several strategies can be employed. Asymmetric synthesis could involve the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other. Alternatively, a racemic mixture of the compound can be separated into its constituent enantiomers through resolution. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation of these salts by crystallization and subsequent regeneration of the enantiomerically pure acids. Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov

Table 3: Approaches to the Synthesis of Stereoisomers of this compound

ApproachMethodologyObjectiveKey Considerations
Diastereoselective SynthesisUse of chiral auxiliaries (e.g., Evans auxiliaries) during alkylation steps.Control the relative stereochemistry of the methyl groups at C2 and C3.Efficiency of the auxiliary and its removal without racemization.
Enantioselective SynthesisAsymmetric catalysis (e.g., asymmetric hydrogenation of a precursor).Produce an excess of one enantiomer directly.Availability of suitable catalysts and optimization of enantiomeric excess.
Resolution of RacematesFormation of diastereomeric salts with a chiral resolving agent (e.g., (R)- or (S)-α-methylbenzylamine).Separate a racemic mixture into individual enantiomers.Finding a suitable resolving agent that forms crystalline salts with good separation efficiency.
Chiral ChromatographySeparation of a racemic mixture on a chiral stationary phase (CSP) via HPLC.Analytical and preparative separation of enantiomers.Selection of the appropriate chiral column and mobile phase for optimal separation.

Future Research Directions and Potential Applications in Organic Synthesis

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-2,3,3-trimethylhex-4-enoic acid and its analogs will likely focus on improving efficiency and sustainability. Current methods for the halogenation of carboxylic acids often involve harsh reagents and produce significant waste. nih.govresearchgate.net Future research could explore greener alternatives, such as photoredox catalysis, which utilizes visible light to drive chemical reactions, offering a milder and more environmentally friendly approach. nih.govresearchgate.net Additionally, enzymatic or chemo-enzymatic strategies could be developed to enhance the stereoselectivity of the synthesis, providing access to enantiomerically pure forms of the compound.

Another avenue for sustainable synthesis involves the use of more readily available starting materials and minimizing the number of synthetic steps. science.gov This could involve the development of one-pot procedures where multiple transformations occur in a single reaction vessel, reducing solvent waste and energy consumption. researchgate.net

Table 1: Comparison of Potential Synthetic Routes

Synthetic Strategy Potential Advantages Potential Challenges
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, sustainable. nih.gov Catalyst cost and stability, scalability.
Enzymatic Synthesis High stereoselectivity, environmentally benign. Enzyme availability and stability, substrate scope.

| One-Pot Procedures | Reduced waste, time, and energy consumption. researchgate.net | Compatibility of reagents and reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The vinyl bromide moiety in this compound is a versatile functional group that can participate in a wide range of transformations. While traditional cross-coupling reactions like Suzuki, Stille, and Heck are well-established for vinyl halides, future research could uncover novel reactivity patterns. organic-chemistry.org For instance, palladium-catalyzed cine-substitution, where the incoming group adds to the adjacent carbon, represents a departure from the typical ipso-substitution and could lead to the synthesis of unique molecular scaffolds. organic-chemistry.orgrsc.org

Furthermore, the interplay between the vinyl bromide and the carboxylic acid group could lead to unprecedented intramolecular reactions, such as lactonization cascades initiated by metal-catalyzed activation of the C-Br bond. The development of new catalytic systems could unlock transformations that are currently not feasible, expanding the synthetic utility of this compound. researchgate.net

Utilization of the Compound as a Chiral Building Block in Complex Molecule Synthesis

The presence of stereocenters in this compound makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. nbinno.com Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. nih.govresearchgate.net

Future research could focus on utilizing this compound in the total synthesis of natural products or in the creation of libraries of chiral compounds for drug discovery. google.com The vinyl bromide and carboxylic acid functionalities provide convenient handles for further elaboration, allowing for the construction of intricate molecular architectures. nbinno.com Asymmetric synthesis methodologies could be employed to selectively access specific stereoisomers of the target molecules. nih.govresearchgate.net

Integration into Domino and Multicomponent Reactions

Domino reactions, where a series of transformations occur in a single step without the isolation of intermediates, offer a powerful strategy for rapidly building molecular complexity. epfl.ch this compound is an ideal candidate for integration into such reaction cascades. For example, a domino sequence could be initiated by a cross-coupling reaction at the vinyl bromide, followed by an intramolecular reaction involving the carboxylic acid.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are another area where this compound could find application. organic-chemistry.orgfrontiersin.orgfu-berlin.de An MCR could be designed that incorporates the vinyl bromide, the carboxylic acid, and other reactants to generate highly functionalized and structurally diverse products in a single, efficient step. mdpi.com

Table 2: Potential Domino and Multicomponent Reactions

Reaction Type Potential Reactants Potential Products
Domino Reaction Organoboron reagent, catalyst Polycyclic lactones

| Multicomponent Reaction | Amine, isocyanide, catalyst | Highly substituted amides |

Investigation of Organometallic Chemistry and Catalysis with the Compound

The vinyl bromide functionality of this compound makes it a suitable substrate for a variety of organometallic reactions. acs.org Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound could be used to explore new catalysts and reaction conditions that offer improved yields, selectivities, and functional group tolerance. acs.org

Furthermore, the compound itself could serve as a ligand for transition metal catalysts. The carboxylic acid group can coordinate to a metal center, and the resulting complex could exhibit unique catalytic properties. libretexts.org Research in this area could lead to the development of novel catalysts for a range of organic transformations. The study of organometallic intermediates formed from this compound could also provide valuable insights into reaction mechanisms. researchgate.netjkuat.ac.ke

Q & A

What spectroscopic and chromatographic techniques are recommended for characterizing 4-Bromo-2,3,3-trimethylhex-4-enoic acid?

To confirm the structure and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and stereochemistry. Compare chemical shifts with analogous brominated alkenoic acids (e.g., 4-Bromo-3-chlorophenol, where bromine induces deshielding effects) .
  • Infrared (IR) Spectroscopy : Identify functional groups like the carboxylic acid (-COOH) and alkene (C=C) stretching vibrations. Reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass analysis, particularly for distinguishing between isomers .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times with standards, especially if synthetic byproducts (e.g., diastereomers) are present .

What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Brominated compounds can cause severe skin/eye irritation .
  • First Aid :
    • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist immediately .
    • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Waste Disposal : Segregate waste and collaborate with certified chemical disposal services to prevent environmental contamination .

How can researchers optimize regioselectivity in bromination reactions for similar alkenoic acids?

  • Reaction Conditions : Use controlled temperatures (e.g., 0–5°C) and polar aprotic solvents (e.g., DMF) to favor electrophilic bromination at the alkene position. Steric effects from trimethyl groups may direct bromine addition to less hindered sites .
  • Catalysts : Employ Lewis acids like FeBr₃ to enhance electrophilicity of brominating agents. Monitor reaction progress via TLC to avoid over-bromination .
  • Computational Modeling : Predict regioselectivity using DFT calculations to evaluate transition-state energies for bromine addition pathways .

What strategies resolve contradictions in reported biological activity data for brominated alkenoic acids?

  • Purity Verification : Re-evaluate compound purity using HPLC and HRMS. Impurities (e.g., residual solvents or isomers) can skew bioassay results .
  • Standardized Assays : Reproduce studies under identical conditions (e.g., cell lines, concentrations). For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or culture media .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, NIST) to identify consistent trends or methodological outliers .

How should this compound be stored to prevent degradation?

  • Temperature : Store at 0–6°C in airtight containers to minimize thermal decomposition or hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV light using amber glassware, as brominated alkenes may undergo photolytic cleavage .
  • Inert Atmosphere : For long-term storage, use argon or nitrogen to prevent oxidation of the alkene moiety .

How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Brønsted acids) to induce enantioselectivity during key steps like cyclization or alkylation .
  • Stereospecific Reagents : Use brominating agents with defined stereochemistry (e.g., NBS in controlled conditions) to direct addition pathways .
  • Crystallography : Confirm stereochemistry via X-ray diffraction and compare with computational models (e.g., PubChem-validated structures) .

What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., methyl esters) with detection limits <0.1% .
  • Ion Chromatography : Quantify ionic impurities like residual bromide ions from incomplete purification .
  • NMR Dilution Experiments : Use deuterated solvents and high-field NMR (≥500 MHz) to detect low-concentration isomers .

How do steric effects from the trimethyl groups influence the compound’s reactivity?

  • Alkene Stability : The 2,3,3-trimethyl substitution creates a sterically hindered environment, reducing susceptibility to electrophilic attacks unless strong catalysts (e.g., H₂SO₄) are used .
  • Carboxylic Acid Reactivity : Steric shielding may slow esterification or amidation reactions; optimize using activating agents (e.g., DCC/DMAP) .
  • Thermodynamic Studies : Compare activation energies (via DSC or computational methods) for reactions with/without trimethyl groups to quantify steric impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.